KCNQ2/Q3 Antagonist Potency: 20-Fold Improvement Over the Classical Blocker Linopirdine
2-(2-Fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one (CHEMBL2164048) inhibits the KCNQ2/Q3 heteromeric potassium channel with an IC₅₀ of 120 nM in an automated patch clamp assay using CHO cells expressing the channel [1]. In contrast, linopirdine, a widely used reference KCNQ channel blocker, exhibits an IC₅₀ of approximately 2.4 µM (2,400 nM) against the same KCNQ2/Q3 heteromer M-current under comparable electrophysiological conditions [2]. This represents an approximately 20-fold improvement in potency.
| Evidence Dimension | KCNQ2/Q3 heteromeric channel antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM |
| Comparator Or Baseline | Linopirdine: IC₅₀ ≈ 2.4 µM (2,400 nM) |
| Quantified Difference | ≈20-fold more potent |
| Conditions | Automated patch clamp electrophysiology; CHO cells expressing human KCNQ2/Q3; 3 min incubation (target compound); M-current blockade (linopirdine) |
Why This Matters
For researchers selecting a KCNQ2/Q3 antagonist tool compound, the 20-fold greater potency of 2-(2-fluoro-phenyl)-3-phenyl-3H-quinazolin-4-one relative to linopirdine enables lower working concentrations, potentially reducing off-target effects and solvent-related artifacts in cellular electrophysiology experiments.
- [1] BindingDB Entry for BDBM50395464 (CHEMBL2164048). Potassium voltage-gated channel subfamily KQT member 2/3 (Human). IC50: 120 nM. Assay: Antagonist activity at KCNQ2/Q3 expressed in CHO cells incubated for 3 mins by automated patch clamp assay. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50395464 (accessed 2026-04-28). View Source
- [2] Human Metabolome Database: Linopirdine (HMDB0254104). Linopirdine blocks the KCNQ2/3 heteromer M current with an IC50 of 2.4 micromolar. https://hmdb.ca/metabolites/HMDB0254104 (accessed 2026-04-28). View Source
